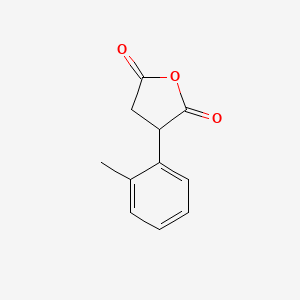

(E)-5-(2-(difluoromethoxy)benzylidene)-2-thioxothiazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzylidene derivatives, such as “(E)-5-(2-(difluoromethoxy)benzylidene)-2-thioxothiazolidin-4-one”, can be achieved through an efficient, concise, and green sonochemical process . This method involves the use of an organocatalyst and enables the synthesis of various benzylidene derivatives via a direct sp3 C–H olefination reaction of enolizable carbonyls .Molecular Structure Analysis

While specific molecular structure analysis for “this compound” is not available, it is known that thiosemicarbazides, which are sulfur-based nitrogen-rich donor ligands, are characterized by π-delocalized electronic charge and flexible molecular chain . This flexible molecular chain and polydentate nature is responsible for their wide biological and synthetic profile to synthesize several classes of heterocycles .Chemical Reactions Analysis

The chemical reactions involving benzylidene derivatives can be boosted or even switched in product profiles and selectivities by forming new chemical intermediates and species that are not normally observed under classical temperature conditions . This is achieved through sonochemistry, the use of sonication to promote chemical synthesis .科学的研究の応用

Allosteric Inhibition of Protein Tyrosine Phosphatase 1B

(E)-5-(2-(difluoromethoxy)benzylidene)-2-thioxothiazolidin-4-one and its analogues have been explored for their potential as allosteric inhibitors of protein tyrosine phosphatase 1B (PTP1B). PTP1B plays a crucial role in metabolic disorders and inflammatory signaling. Certain derivatives of this compound class demonstrated insulinomimetic and anti-inflammatory properties, with one specific derivative showing promising results in promoting the activation of the insulin receptor and downstream Akt protein, as well as interrupting critical events in inflammatory signaling (Ottanà et al., 2017).

Synthesis and Characterization

The compound and its derivatives have been the subject of synthesis and characterization studies to understand their structure and properties. For instance, reactions of 5-aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides have been explored to yield diverse compounds, providing insight into the versatility and reactivity of this chemical scaffold (Kandeel & Youssef, 2001).

Antimicrobial and Anticancer Activities

Research has also been conducted on the antimicrobial and anticancer activities of thiazolidinone derivatives, including those related to this compound. For example, certain thiazolidinone derivatives have been synthesized and evaluated for their potential as antimicrobial agents, with some compounds exhibiting promising activities against various bacterial strains. Additionally, some derivatives have been tested for their antitumor effects, revealing potential anticancer properties (Gouda et al., 2010).

Supramolecular Structures and Computational Studies

The supramolecular structures of this compound derivatives have been examined, revealing insights into their hydrogen-bonded dimers, chains of rings, and sheet formations. Such studies contribute to a deeper understanding of the molecular interactions and potential applications of these compounds in various fields (Delgado et al., 2005).

特性

IUPAC Name |

(5E)-5-[[2-(difluoromethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO2S2/c12-10(13)16-7-4-2-1-3-6(7)5-8-9(15)14-11(17)18-8/h1-5,10H,(H,14,15,17)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZBNVQIQJRQHN-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=S)S2)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2591517.png)

![1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2591519.png)

![2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2591520.png)

![(3-Amino-6-cyclopropyl-4-(furan-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B2591522.png)

![Methyl 2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2591523.png)

![4-[(4-Hydroxyquinazolin-2-yl)methyl]piperazine-1-carbaldehyde](/img/structure/B2591524.png)

![N-(3,4-Difluorophenyl)-2-{[2-(3,4-dimethylphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide](/img/structure/B2591530.png)